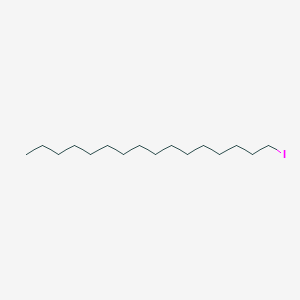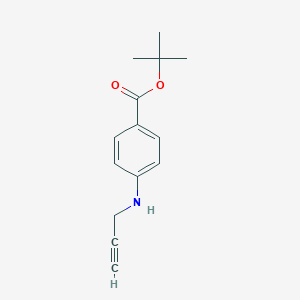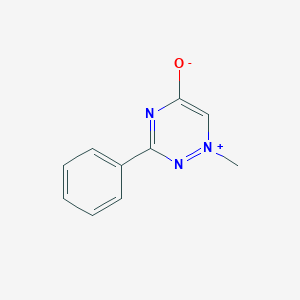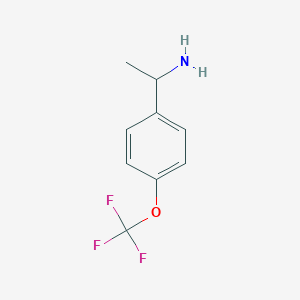
4-Octyldodecan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Octyldodecan-1-ol, also known as 2-(4-octyldodecyl)oxirane-2-carboxylic acid, is a chemical compound that has been extensively studied for its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-octyldodecan-1-ol is not fully understood, but it is believed to interact with cell membranes and affect various signaling pathways. In particular, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4-octyldodecan-1-ol has a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been shown to have moisturizing and emollient properties, making it a desirable ingredient in skincare products.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-octyldodecan-1-ol in lab experiments is its relative ease of synthesis and availability. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research on 4-octyldodecan-1-ol. One area of interest is its potential as an anti-inflammatory and anti-cancer agent, which could be further explored in preclinical and clinical studies. Another area of interest is its potential as a surfactant and emulsifier in the preparation of advanced materials, which could lead to the development of new materials with unique properties. Additionally, further studies could be conducted to better understand the mechanism of action of 4-octyldodecan-1-ol and its potential interactions with other compounds.
Métodos De Síntesis
The synthesis of 4-octyldodecan-1-ol involves the epoxidation of oleic acid using hydrogen peroxide and formic acid. The resulting epoxide is then hydrolyzed to yield 4-octyldodecan-1-ol. This synthesis method has been optimized to yield high purity and high yield of the compound.
Aplicaciones Científicas De Investigación
4-Octyldodecan-1-ol has been studied for its potential applications in various fields, including cosmetics, pharmaceuticals, and materials science. In cosmetics, it has been shown to have moisturizing and emollient properties, making it a desirable ingredient in skincare products. In pharmaceuticals, it has been investigated for its potential as an anti-inflammatory and anti-cancer agent. In materials science, it has been used as a surfactant and emulsifier in the preparation of nanoparticles and other advanced materials.
Propiedades
Número CAS |
123629-23-2 |
|---|---|
Nombre del producto |
4-Octyldodecan-1-ol |
Fórmula molecular |
C20H42O |
Peso molecular |
298.5 g/mol |
Nombre IUPAC |
4-octyldodecan-1-ol |
InChI |
InChI=1S/C20H42O/c1-3-5-7-9-11-13-16-20(18-15-19-21)17-14-12-10-8-6-4-2/h20-21H,3-19H2,1-2H3 |
Clave InChI |
VSSXCWBBLWZFCL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(CCCCCCCC)CCCO |
SMILES canónico |
CCCCCCCCC(CCCCCCCC)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



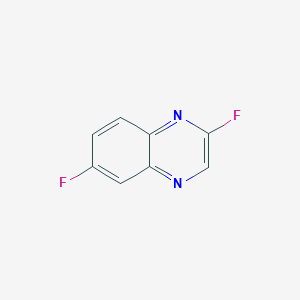
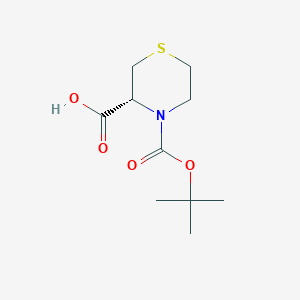
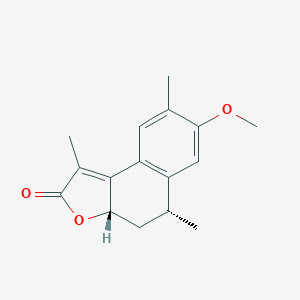

![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one,3-ethoxy-1,7-dimethyl-(9CI)](/img/structure/B47640.png)
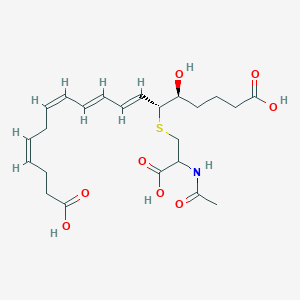
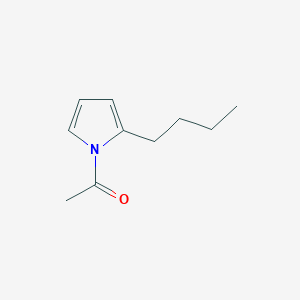
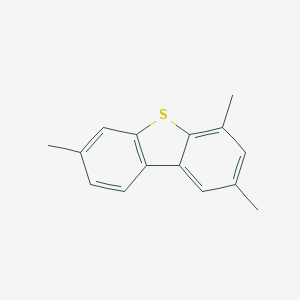
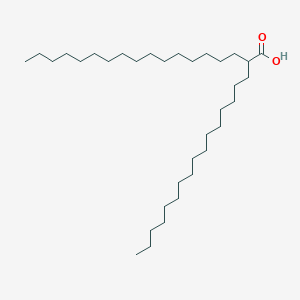
![(S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride](/img/structure/B47650.png)
